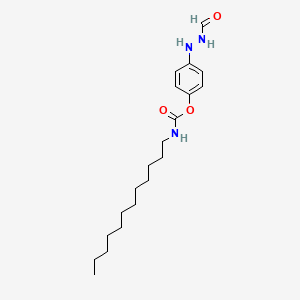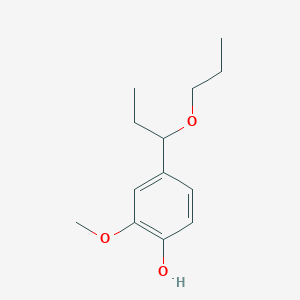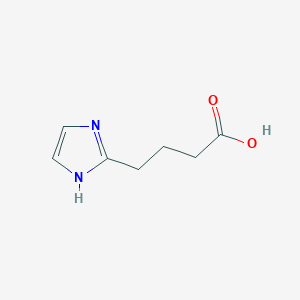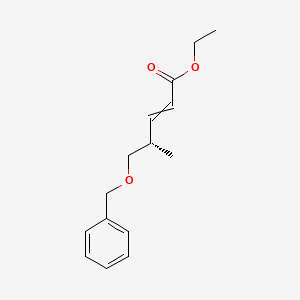
4-(2-Formylhydrazinyl)phenyl dodecylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Formylhydrazinyl)phenyl dodecylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. It contains a hydrazine group, a formyl group, and a dodecylcarbamate moiety, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formylhydrazinyl)phenyl dodecylcarbamate typically involves the reaction of 4-(2-formylhydrazinyl)phenol with dodecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Formylhydrazinyl)phenyl dodecylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyhydrazinyl)phenyl dodecylcarbamate.
Reduction: Formation of 4-(2-hydroxyhydrazinyl)phenyl dodecylcarbamate.
Substitution: Formation of various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Formylhydrazinyl)phenyl dodecylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Formylhydrazinyl)phenyl dodecylcarbamate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or receptors, leading to inhibition or modulation of their activity. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Formylhydrazinyl)phenyl methylcarbamate
- 4-(2-Formylhydrazinyl)phenyl ethylcarbamate
- 4-(2-Formylhydrazinyl)phenyl propylcarbamate
Uniqueness
4-(2-Formylhydrazinyl)phenyl dodecylcarbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and material science.
Eigenschaften
CAS-Nummer |
143338-05-0 |
|---|---|
Molekularformel |
C20H33N3O3 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
[4-(2-formylhydrazinyl)phenyl] N-dodecylcarbamate |
InChI |
InChI=1S/C20H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-16-21-20(25)26-19-14-12-18(13-15-19)23-22-17-24/h12-15,17,23H,2-11,16H2,1H3,(H,21,25)(H,22,24) |
InChI-Schlüssel |
GNRRUNSACSPHPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)OC1=CC=C(C=C1)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B12552985.png)



![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

